N-(4-aminobutyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
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Overview
Description
N-(4-Aminobutyl)biotinamide is a biotin derivative that has gained attention in various scientific fields due to its unique propertiesN-(4-Aminobutyl)biotinamide is synthesized by modifying the biotin molecule to include an aminobutyl group, which enhances its binding capabilities and broadens its applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)biotinamide typically involves the reaction of biotin with 4-aminobutylamine. The process begins with the activation of the carboxyl group of biotin, often using a coupling reagent such as N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with 4-aminobutylamine under controlled conditions to form N-(4-Aminobutyl)biotinamide .
Industrial Production Methods
In an industrial setting, the production of N-(4-Aminobutyl)biotinamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)biotinamide undergoes various chemical reactions, including:
Substitution Reactions: The aminobutyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the biotin ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an N-alkylated derivative of N-(4-Aminobutyl)biotinamide .
Scientific Research Applications
N-(4-Aminobutyl)biotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is employed in biotinylation techniques, where it is used to label proteins, nucleic acids, and other biomolecules for detection and purification purposes.
Medicine: N-(4-Aminobutyl)biotinamide is used in diagnostic assays and therapeutic applications, particularly in the development of biotin-based drug delivery systems.
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)biotinamide involves its ability to bind to avidin or streptavidin with high affinity. This binding is utilized in various biochemical assays and purification techniques. The aminobutyl group enhances the binding efficiency and stability of the biotin-avidin interaction, making it a valuable tool in molecular biology and biotechnology .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)biotinamide: Similar to N-(4-Aminobutyl)biotinamide but with a shorter spacer arm.
Biotin ethylenediamine: Another biotin derivative used for biotinylation with different spacer arm lengths.
Uniqueness
N-(4-Aminobutyl)biotinamide is unique due to its longer spacer arm, which reduces steric hindrance and enhances binding efficiency. This makes it particularly useful in applications where strong and stable biotin-avidin interactions are required .
Properties
IUPAC Name |
N-(4-aminobutyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLVNHVKSXNHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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